molecular formula C23H35NO3S B13813605 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine

Cat. No.: B13813605
M. Wt: 405.6 g/mol
InChI Key: ZLERMQQXNWVVCK-CICJTZRQSA-N
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Description

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both acetylthio and cyclohexylcyclohexanamine groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine typically involves multiple steps, starting with the preparation of the acetylthio-benzenepropanoic acid and subsequently reacting it with N-cyclohexylcyclohexanamine. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Common methods include continuous flow synthesis and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with similar structural features but different functional groups.

    N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt: A compound with structural similarities and potential overlapping applications.

Uniqueness

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H35NO3S

Molecular Weight

405.6 g/mol

IUPAC Name

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6,10H,7H2,1H3,(H,13,14)/t;10-/m.0/s1

InChI Key

ZLERMQQXNWVVCK-CICJTZRQSA-N

Isomeric SMILES

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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